molecular formula C12H14O3 B12651595 Pentanoic acid, 4-formylphenyl ester CAS No. 50262-50-5

Pentanoic acid, 4-formylphenyl ester

Cat. No.: B12651595
CAS No.: 50262-50-5
M. Wt: 206.24 g/mol
InChI Key: YQTQMRFNTGBMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 4-formylphenyl ester is an organic compound characterized by a pentanoic acid (five-carbon carboxylic acid) backbone esterified with a 4-formylphenol group. This ester is notable for its presence in natural products and biological systems. For example, it has been identified as a volatile organic compound (VOC) in fermented foods, plant extracts, and microbial metabolites . Its structural features—a medium-chain fatty acid ester and a reactive formyl group on the aromatic ring—contribute to its physicochemical properties and biological activities. Studies highlight its role in antifungal defense mechanisms, where derivatives like pentanoic acid, 4-methyl-, ethyl ester inhibit fungal growth in agricultural settings .

Properties

CAS No.

50262-50-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-formylphenyl) pentanoate

InChI

InChI=1S/C12H14O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h5-9H,2-4H2,1H3

InChI Key

YQTQMRFNTGBMQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-formylphenyl ester typically involves the esterification of pentanoic acid with 4-formylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-formylphenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and 4-formylphenol.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed

    Hydrolysis: Pentanoic acid and 4-formylphenol.

    Reduction: Pentanoic acid, 4-hydroxyphenyl ester.

    Oxidation: Pentanoic acid, 4-carboxyphenyl ester.

Scientific Research Applications

Organic Synthesis

Pentanoic acid, 4-formylphenyl ester serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations:

  • Suzuki Coupling Reactions : The compound can participate in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is particularly useful in synthesizing biphenyl compounds and other complex organic molecules used in pharmaceuticals and agrochemicals .
  • Polymer Chemistry : It has been utilized in the synthesis of functional polymers. For instance, copolymers incorporating this compound can be synthesized via reversible addition-fragmentation chain-transfer polymerization, allowing for the development of materials with specific functionalities .

Medicinal Chemistry

The potential medicinal applications of this compound are noteworthy:

  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and amyloid-beta toxicity, which are associated with neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some studies suggest that compounds derived from this compound may possess antimicrobial properties. This makes them candidates for further investigation as potential therapeutic agents against bacterial infections .

Material Science

In material science, this compound is being explored for its role in developing advanced materials:

  • Enzyme Stabilizers : The compound has been reported to stabilize enzymes such as lipases in detergent formulations, enhancing their efficacy and longevity . This application is particularly relevant in the formulation of biocatalysts for industrial processes.
  • Analytical Chemistry : this compound can be analyzed using high-performance liquid chromatography (HPLC), making it useful for quality control and purity assessments in chemical manufacturing .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Title Objective Findings
Synthesis of Functional PolymersTo create polymers with specific functionalities using pentanoic acid derivativesSuccessful incorporation of aldehyde functionalities into polymers with controlled properties .
Neuroprotective EffectsInvestigating the neuroprotective potential against Alzheimer’s disease modelsDemonstrated significant neuroprotection and antioxidant activity in cellular models .
Enzyme StabilizationAssessing the effectiveness of enzyme stabilizers in detergentsFound that adding pentanoic acid derivatives improved enzyme stability significantly .

Mechanism of Action

The mechanism of action of pentanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets and pathways The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis

Comparison with Similar Compounds

Key Insights :

  • Chain Length: Longer chains (e.g., octanoic acid esters) increase hydrophobicity and may reduce volatility compared to pentanoic acid derivatives .
  • Functional Modifications : The presence of a ketone (4-oxo-) or methyl group (4-methyl-) impacts reactivity and bioactivity .
2.2 Physicochemical Properties

Retention behavior and volatility vary significantly among esters, as observed in chromatographic studies:

Compound Name Retention Behavior (GC-MS) Boiling Point (Inferred) Solubility Trends
Pentanoic acid, ethyl ester Moderate retention (3 symbols) ~170–180°C Low water solubility
Hexanoic acid, methyl ester High retention (8 symbols) ~185–195°C Hydrophobic
Pentanoic acid, 4-oxo-, methyl ester Not explicitly stated Higher than non-oxidized Polar due to ketone

Key Insights :

  • Chain Length vs. Volatility: Longer chains (e.g., hexanoic vs. pentanoic esters) increase molecular weight and reduce volatility, correlating with higher GC retention .
  • Oxidation Effects: The 4-oxo group in pentanoic acid derivatives introduces polarity, likely enhancing solubility in polar solvents .

Key Insights :

  • Antifungal Specificity: Methyl and ethyl esters of pentanoic acid derivatives show stronger antifungal effects than bulkier branched analogs .
  • Metabolic Roles : Short-chain esters (e.g., butyl esters) are biomarkers for metabolic shifts in obesity .

Biological Activity

Pentanoic acid, 4-formylphenyl ester (also known as 4-formylphenyl pentanoate), is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₂H₁₄O₃
  • Molecular Weight: 206.241 g/mol
  • CAS Registry Number: 123520

This compound exhibits various biological activities that can be attributed to its structural features. The compound's activity is largely influenced by its ability to interact with biological membranes and enzymes.

  • Inhibition of Enzymatic Activity : Research indicates that pentanoic acid derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, pentanoate has been shown to inhibit acetate utilization in mitochondrial and peroxisomal compartments, which suggests a regulatory role in energy metabolism .
  • Antimicrobial Properties : Preliminary studies suggest that pentanoic acid derivatives may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes. The compound's ester group may enhance its lipophilicity, allowing better penetration into microbial cells .
  • Potential Anti-inflammatory Effects : Some studies have indicated that compounds similar to pentanoic acid can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. This is often mediated through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of acetate utilization
AntimicrobialPotential disruption of microbial metabolism
Anti-inflammatoryModulation of cytokine release

Case Study 1: Metabolic Effects

A study focusing on the metabolic effects of pentanoate demonstrated that it was metabolized more extensively than octanoate without inhibiting growth in cultured cells. This suggests that pentanoate could serve as an efficient energy source while also modulating metabolic pathways related to fatty acid oxidation and gluconeogenesis .

Case Study 2: Antimicrobial Activity

In a laboratory setting, pentanoic acid derivatives were tested against various strains of bacteria, revealing significant antimicrobial activity. The mechanism was hypothesized to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes necessary for bacterial survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.